molecular formula C15H27N3O4S B2782373 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2176069-57-9

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2782373
CAS No.: 2176069-57-9
M. Wt: 345.46
InChI Key: XIGOTBORLZVXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1H-imidazole core substituted at the 4-position with a sulfonamide group. Key structural elements include:

  • Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
  • Sulfonamide group: A functional group (-SO₂-NR₂) commonly associated with enzyme inhibition (e.g., carbonic anhydrase inhibitors).
  • Substituents:
    • 2-isopropyl and 1-methyl groups on the imidazole ring.
    • A cyclopentylmethyl moiety attached to the sulfonamide nitrogen, further modified with a 2-hydroxyethoxy side chain.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4S/c1-12(2)14-17-13(10-18(14)3)23(20,21)16-11-15(22-9-8-19)6-4-5-7-15/h10,12,16,19H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGOTBORLZVXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a novel compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a sulfonamide group, and a cyclopentyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C14H22N4O4S\text{C}_{14}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The imidazole ring enhances the ability to form hydrogen bonds and participate in electrostatic interactions, which are crucial for binding to target proteins.

Antimicrobial Activity

Research has indicated that compounds with similar imidazole structures exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 31.25–1000 µg/mL, indicating promising antibacterial potential .

Anticancer Potential

Imidazole derivatives have been investigated for their anticancer properties. A series of studies demonstrated that these compounds could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives were shown to significantly reduce the viability of cancer cell lines in vitro, with IC50 values indicating potent cytotoxic effects .

Case Studies

  • Antibacterial Evaluation : Jain et al. synthesized a group of imidazole derivatives and tested their antimicrobial activity using the cylinder wells diffusion method. Compounds demonstrated varied efficacy against Gram-positive and Gram-negative bacteria, with some showing superior activity compared to standard antibiotics .
    CompoundTarget BacteriaMIC (µg/mL)
    1aS. aureus32
    1bE. coli64
    1cB. subtilis16
  • Anticancer Activity : A study focused on the synthesis of new imidazole derivatives revealed their potential as anticancer agents. The compounds were tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .
    CompoundCancer Cell LineIC50 (µM)
    2aA431 (vulvar carcinoma)10
    2bMCF7 (breast carcinoma)15
    2cHeLa (cervical carcinoma)5

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with Imidazole Derivatives

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide ()
  • Core Structure : Imidazole ring with hydrazinecarboxamide and benzodioxol substituents.
  • Functional Groups : Hydrazinecarboxamide (instead of sulfonamide) and benzodioxol (electron-rich aromatic system).
  • The benzodioxol group may enhance metabolic stability compared to the cyclopentyl ether in the target compound.
  • Synthesis : Confirmed via X-ray crystallography, emphasizing imine (E)-configuration.

Comparison with Organophosphorus Compounds ()

Example: 1-(1-methylethyl)-2-methylpropyl N,N-diisopropylphosphoramidocyanidate
  • Core Structure: Phosphoramidocyanidate (organophosphorus backbone).
  • Functional Groups : Diisopropylphosphoramidocyanidate (reactive phosphorus center) vs. sulfonamide.
  • Key Differences :
    • Phosphoramidocyanidates are typically associated with cholinesterase inhibition or nerve agent activity, whereas sulfonamides target enzymes like carbonic anhydrase.
    • Both compounds feature isopropyl groups, which may enhance lipophilicity, but the cyclopentyl ether in the target compound introduces polar hydroxyl functionality.

Comparison with Triazole-Benzamide Derivatives ()

(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide
  • Core Structure : Triazole-benzamide system.
  • Functional Groups : Benzamide (amide bond) and triazole (1,2,3-triazole ring) vs. imidazole-sulfonamide.
  • Key Differences: Triazoles exhibit distinct hydrogen-bonding capabilities compared to imidazoles due to nitrogen positioning.

Comparative Data Table

Compound Name Core Structure Functional Groups Key Substituents Synthesis Notes
Target Compound Imidazole-sulfonamide Sulfonamide, hydroxyethoxy Cyclopentylmethyl, isopropyl, methyl Likely involves sulfonamide alkylation
(2E)-Hydrazinecarboxamide derivative () Imidazole-hydrazine Hydrazinecarboxamide, benzodioxol 2-Chlorophenyl, benzodioxol X-ray-confirmed imine configuration
Organophosphorus compounds () Phosphoramidocyanidate Diisopropylphosphoramidocyanidate Isopropyl, methylpropyl Schedule 1A02; organophosphorus synthesis
Triazole-benzamide derivative () Triazole-benzamide Benzamide, triazole Dibenzylamino, phenyl EDC/NHS coupling in dichloromethane

Research Implications

  • Functional Group Impact : The sulfonamide group in the target compound may confer stronger hydrogen-bonding and enzyme inhibition compared to hydrazinecarboxamide () or benzamide ().
  • Lipophilicity: Isopropyl and cyclopentyl groups in the target compound and organophosphorus analogues () suggest enhanced membrane permeability, but the hydroxyethoxy group adds polarity.
  • Synthetic Strategies : Carbodiimide-mediated coupling () could be adapted for sulfonamide synthesis, though phosphorus-based reagents () are irrelevant here.

Limitations

The provided evidence lacks direct pharmacological or pharmacokinetic data for the target compound. Comparisons are structurally inferred, emphasizing the need for targeted studies to validate enzyme affinity, toxicity, or metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide?

  • Methodological Answer : Synthesis typically involves:

  • Imidazole Ring Formation : Cyclization of precursors (e.g., thiourea derivatives) under acidic/basic conditions to form the imidazole core .
  • Functional Group Coupling : Sulfonamide linkage via nucleophilic substitution, using reagents like sulfonyl chlorides, under controlled pH (7–9) and inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    • Critical Steps : Temperature control during cyclization (45–60°C) and stoichiometric precision in sulfonamide coupling to avoid byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the imidazole ring and sulfonamide linkage (e.g., δ 3.2–3.5 ppm for cyclopentyl-CH2) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z ~450) .
  • FT-IR : Identifies key functional groups (e.g., S=O stretch at 1150–1350 cm⁻¹) .

Q. What are the hypothesized biological targets of this compound?

  • Methodological Answer : Based on structural analogs:

  • Enzyme Inhibition : Potential interaction with cytochrome P450 isoforms (CYP3A4/CYP2D6) due to imidazole coordination with heme iron .
  • Receptor Modulation : Sulfonamide groups may target G-protein-coupled receptors (GPCRs) involved in inflammation or apoptosis .
    • Validation : Use in vitro assays (e.g., fluorescence polarization for binding affinity) .

Q. Which functional groups contribute most to its reactivity and stability?

  • Key Groups :

  • Imidazole Ring : Prone to electrophilic substitution; sensitive to oxidation (requires argon storage) .
  • Sulfonamide Linkage : Hydrolytically stable at pH 4–9 but susceptible to strong acids/bases .
  • 2-Hydroxyethoxy Side Chain : Enhances solubility in polar solvents (e.g., DMSO/water) .

Q. How can researchers assess solubility and stability for in vitro studies?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer :

  • Catalyst Selection : Replace palladium on carbon with Raney nickel to suppress dehalogenation (e.g., avoids aryl-Cl cleavage) .
  • Solvent Optimization : Ethanol/water mixtures improve cyclization yields (92% vs. 70% in pure ethanol) .
  • Temperature Gradients : Stepwise heating (25°C → 45°C) during imidazole formation reduces side reactions .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified cyclopentyl or sulfonamide groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and compare bioactivity .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values in enzyme inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Source Identification : Check for solvent interference (e.g., DMSO >1% alters membrane permeability) .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
  • Meta-Analysis : Compare datasets from orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

Q. What in vitro bioactivity assays are most suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer Screening : NCI-60 cell line panel with GI50 profiling .
  • Enzyme Kinetics : Fluorescent substrates (e.g., 7-ethoxyresorufin for CYP450 activity) .

Q. How can molecular docking predict interactions with biological targets?

  • Methodological Answer :

  • Target Selection : Use AlphaFold-predicted structures of GPCRs or kinases .
  • Docking Workflow :

Prepare ligand (compound) with Open Babel (MMFF94 charges).

Grid box centered on binding pocket (AutoDock Vina).

Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.